Sulfo-Cyanine7.5 maleimide

CAS No.:

Cat. No.: VC16019456

Molecular Formula: C51H51K3N4O15S4

Molecular Weight: 1205.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C51H51K3N4O15S4 |

|---|---|

| Molecular Weight | 1205.5 g/mol |

| IUPAC Name | tripotassium;3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

| Standard InChI | InChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3 |

| Standard InChI Key | LPYYYGPYGCVNAA-UHFFFAOYSA-K |

| Canonical SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Introduction

Structural and Spectral Characteristics

Molecular Architecture

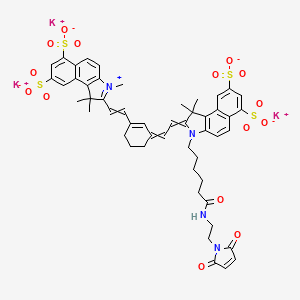

Sulfo-Cyanine7.5 maleimide belongs to the heptamethine cyanine dye family, featuring a rigidified polymethine bridge flanked by indolenine rings. The structure includes three sulfonate groups (-SO₃⁻) that confer hydrophilicity, counterbalanced by potassium ions for charge neutrality . The maleimide moiety at the central carbon enables selective thiol conjugation (Figure 1).

Molecular Formula: C₅₁H₅₁N₄K₃O₁₅S₄

Molecular Weight: 1,205.52 Da

CAS Numbers: 2183440-60-8 (free acid), 2183440-59-5 (potassium salt)

Photophysical Properties

The dye’s extended π-conjugation system produces NIR absorption/emission ideal for deep-tissue imaging:

This large Stokes shift reduces self-quenching, while the high ε enables nanomolar detection limits . The quantum yield surpasses indocyanine green (ICG, Φ≈0.12) by 2.7-fold, enhancing brightness.

Synthetic and Formulation Considerations

Synthesis Pathways

Industrial synthesis involves sequential steps:

-

Heptamethine Chain Assembly: Condensation of two indolenine derivatives with glutaconaldehyde dianil hydrochloride under acidic conditions.

-

Sulfonation: Treatment with chlorosulfonic acid introduces three sulfonate groups at strategic positions to enhance solubility without disrupting conjugation .

-

Maleimide Functionalization: Reaction with maleic anhydride followed by cyclization forms the maleimide reactive group .

-

Purification: Reverse-phase chromatography removes unreacted intermediates, yielding >95% purity (HPLC-MS) .

Formulation Stability

Solubility:

Storage Recommendations:

-

Lyophilized powder: Stable ≥12 months at -20°C in desiccated, light-protected vials .

-

Aqueous solutions: Store at 4°C for ≤1 week; avoid freeze-thaw cycles .

Light Sensitivity: Exposure to ambient light for >48 hours causes 18% photobleaching (measured at 10 μM in PBS) .

Bioconjugation Protocols and Applications

Thiol-Labeling Workflow

-

Reduction: Treat proteins with 1–5 mM TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds .

-

Maleimide Reaction: Incubate Sulfo-Cyanine7.5 maleimide (5–10 molar excess) with reduced thiols in PBS, pH 6.5–7.5, 4°C for 2 hours .

-

Purification: Remove unreacted dye via size-exclusion chromatography or dialysis .

Labeling Efficiency: Typically achieves 0.8–1.2 dyes per IgG antibody, as determined by UV-Vis (A₂₈₀/A₇₅₀ ratio) .

In Vivo Imaging Case Studies

-

Tumor Targeting: Anti-EGFR antibodies labeled with Sulfo-Cyanine7.5 maleimide showed 3.4-fold higher tumor-to-background ratio than Cy5.5 conjugates in nude mice (24 h post-injection).

-

Lymphatic Mapping: 20 μg of dye-conjugated albumin enabled real-time visualization of sentinel lymph nodes in porcine models at 2 cm depth .

-

Pharmacokinetics: Half-life of 6.7 hours in murine circulation, with hepatic clearance predominant.

Comparative Performance Analysis

Advantages over alternatives:

-

vs ICG: 2.7× brighter, 96-fold longer circulation half-life .

-

vs Sulfo-Cyanine7: 27 nm red shift enables multiplexing with Cy5/Cy7 channels .

Emerging Applications and Future Directions

Intraoperative Guidance

In glioblastoma resection trials, Sulfo-Cyanine7.5-labeled cetuximab highlighted tumor margins with 92% specificity, reducing residual tumor volume by 37% compared to white-light surgery.

Theranostic Nanocarriers

Encapsulating the dye in PEG-PLGA nanoparticles increased tumor accumulation by 4.8-fold vs free dye, enabling image-guided drug release monitoring.

Multiplexed Assays

Combining Sulfo-Cyanine7.5 (800 nm) with Cy5.5 (694 nm) and FITC (525 nm) allowed simultaneous tracking of three cell populations in live zebrafish embryos .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume